Dibekacina

Descripción general

Descripción

El hidrocloruro de mexiletina es un agente antiarrítmico de clase 1B utilizado principalmente para el tratamiento de arritmias ventriculares. Es estructuralmente similar a la lidocaína pero es activo por vía oral. El hidrocloruro de mexiletina también es conocido por sus propiedades anestésicas locales y se ha utilizado en el manejo del dolor crónico y la rigidez muscular .

Aplicaciones Científicas De Investigación

El hidrocloruro de mexiletina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de agentes antiarrítmicos y anestésicos locales.

Biología: Investigado por sus efectos sobre los canales de sodio y su posible uso en el tratamiento de diversos trastornos musculares.

Medicina: Utilizado principalmente para el tratamiento de arritmias ventriculares, dolor crónico y rigidez muscular. .

Industria: Utilizado en el desarrollo de formulaciones farmacéuticas de liberación lenta

Mecanismo De Acción

El hidrocloruro de mexiletina ejerce sus efectos inhibiendo la corriente de sodio entrante necesaria para la iniciación y conducción de los impulsos. Esta inhibición reduce la velocidad de aumento del potencial de acción (Fase 0) al bloquear los canales de sodio. El compuesto tiene una cinética de inicio y fin rápido, lo que significa que tiene poco o ningún efecto a ritmos cardíacos más lentos y más efectos a ritmos cardíacos más rápidos .

Análisis Bioquímico

Biochemical Properties

Dibekacin interacts with various enzymes and proteins in biochemical reactions . These are 2-deoxystreptamine aminoglycosides that are glycosidically linked to a pyranose or furanose unit at the C4- and C6-positions .

Cellular Effects

Dibekacin has been found to have an effect of producing a neuromuscular blockade . Neostigmine is unable to reverse the neuromuscular blockade produced by Dibekacin . Calcium has not only the ability to restore the neuromuscular transmission but also to exert protective action against the neuromuscular blocking activity of Dibekacin .

Molecular Mechanism

Like other aminoglycosides, it is believed to inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del hidrocloruro de mexiletina implica varios pasos clave:

Eterificación: El 2,6-xilenol se disuelve en un sistema de reacción heterogéneo sólido-líquido, se mezcla con cloroacetona y se somete a reflujo para obtener éter cetona.

Reducción de aminación: La éter cetona se pone en contacto con metanol amoniacal para llevar a cabo la reducción de aminación, lo que da como resultado éteres aminas.

Formación de sal: Las éteres aminas se hacen reaccionar con ácido clorhídrico en un disolvente para obtener hidrocloruro de mexiletina.

Métodos de producción industrial

El hidrocloruro de mexiletina se puede producir en formulaciones de liberación lenta. La preparación implica mezclar hidrocloruro de mexiletina con materiales de liberación lenta y materiales complementarios medicinales, seguido de tamizado, mezcla, granulación y tableteado o encapsulado .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de mexiletina experimenta varias reacciones químicas, que incluyen:

Oxidación: El hidrocloruro de mexiletina se puede oxidar en condiciones específicas.

Reducción: El compuesto se puede reducir a su amina correspondiente.

Sustitución: El hidrocloruro de mexiletina puede participar en reacciones de sustitución, particularmente sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los nucleófilos como el amoníaco y las aminas se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Oxidación: Derivados oxidados del hidrocloruro de mexiletina.

Reducción: Formas de amina reducida del compuesto.

Sustitución: Derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

El hidrocloruro de mexiletina se compara con otros agentes antiarrítmicos como:

Lidocaína: Similar en estructura y función pero no activo por vía oral.

Propranolol: Un betabloqueante utilizado para el control de la presión arterial y la angina, con diferentes propiedades farmacológicas.

El hidrocloruro de mexiletina es único debido a su actividad oral, su cinética de inicio y fin rápido y su uso específico en el tratamiento de arritmias ventriculares y rigidez muscular.

Propiedades

IUPAC Name |

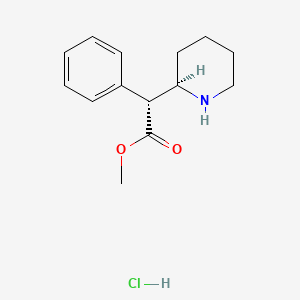

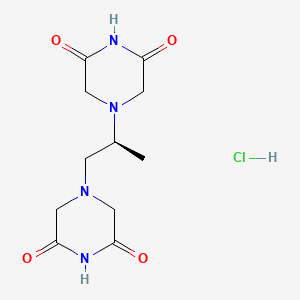

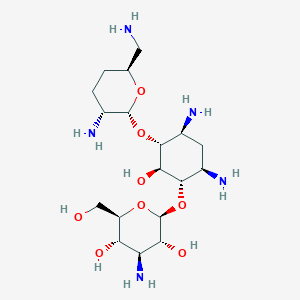

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O8/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18/h6-18,24-27H,1-5,19-23H2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCQSGDBDPYCEO-XVZSLQNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022915 | |

| Record name | Dibekacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34493-98-6 | |

| Record name | Dibekacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34493-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibekacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibekacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibekacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibekacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBEKACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZFO9E525 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dibekacin exert its antibacterial effect?

A1: Dibekacin, similar to other aminoglycosides, primarily targets bacterial ribosomes. [] It binds to the 30S ribosomal subunit, interfering with protein synthesis. [] This binding leads to misreading of mRNA, ultimately inhibiting bacterial growth and often resulting in bacterial death. []

Q2: Which specific ribosomal proteins are involved in dibekacin binding?

A2: Research suggests that ribosomal proteins S9 and L6 play a crucial role in the binding of dibekacin to the ribosome. [] These proteins, particularly S9, are located in the 30S subunit and contribute significantly to the drug's binding affinity. []

Q3: Does dibekacin affect the bacterial cell wall?

A3: While dibekacin's primary target is the ribosome, studies indicate that it can also directly interact with the bacterial cell wall. [] Electron microscopy revealed that dibekacin treatment leads to disintegration of the outer membrane in Pseudomonas aeruginosa. [] This disruption likely contributes to the drug's bactericidal effect. []

Q4: What is the molecular formula and weight of dibekacin?

A4: Regrettably, the provided research excerpts do not explicitly state the molecular formula and weight of dibekacin. For precise information, refer to reputable chemical databases or the drug's official documentation.

Q5: Is there any spectroscopic data available for dibekacin?

A5: While the provided research papers mainly focus on the pharmacological and toxicological aspects of dibekacin, they lack detailed spectroscopic data. To access such information, consult specialized chemical databases or analytical chemistry literature.

Q6: Does dibekacin possess any catalytic properties?

A6: Dibekacin is primarily recognized for its antibacterial properties and does not exhibit inherent catalytic activity. The provided research focuses on its therapeutic applications and does not indicate any catalytic uses.

Q7: Have any computational studies been conducted on dibekacin?

A7: The provided research excerpts do not mention any computational chemistry studies or modeling efforts related to dibekacin.

Q8: How do structural modifications of dibekacin affect its activity?

A9: Modifying dibekacin's structure can significantly alter its activity. For instance, creating N-alkylsulfonate derivatives of dibekacin reduced nephrotoxicity in rats compared to the original dibekacin sulfate. [] Notably, dibekacin-di-N-methanesulfonate showed minimal nephrotoxicity but lacked in vivo activity against Pseudomonas aeruginosa. [] This highlights the delicate balance between efficacy and toxicity when modifying aminoglycoside structures.

Q9: What are the SHE considerations for handling and using dibekacin?

A9: The provided research papers do not explicitly discuss SHE regulations. As a potent antibiotic, handling dibekacin requires standard laboratory safety practices and adherence to local regulations for hazardous substances.

Q10: What is the elimination half-life of dibekacin?

A13: Dibekacin's elimination half-life in humans ranges from 1.9 to 2.0 hours. [] It is primarily excreted unchanged by the kidneys. []

Q11: Does age affect the pharmacokinetics of dibekacin?

A14: Yes, studies in elderly subjects indicate that creatinine clearance correlates with dibekacin's elimination rate constant and volume of distribution. [] Therefore, dosage adjustments may be necessary for patients with impaired renal function, particularly the elderly.

Q12: How do the pharmacokinetic properties of dibekacin differ between animals and humans?

A15: Research comparing dibekacin's pharmacokinetics in rabbits, dogs, and humans suggests that animal models can provide valuable insights into its behavior in humans. [] All three species demonstrated an increase in the volume of distribution with increasing doses. [] Additionally, a correlation was observed between the drug's half-life and body weight across these species. []

Q13: What is the in vitro activity of dibekacin against common pathogens?

A16: Dibekacin exhibits potent in vitro activity against a broad range of gram-negative bacteria, including E. coli, Klebsiella pneumoniae, Proteus species, and Pseudomonas aeruginosa. [, , ] It demonstrates comparable or superior activity to gentamicin against these pathogens. [, ]

Q14: Has dibekacin shown efficacy in treating urinary tract infections?

A17: Yes, clinical studies have demonstrated dibekacin's effectiveness in treating complicated urinary tract infections. [] A study involving elderly patients showed promising cure rates after a 10-day treatment course. []

Q15: Can fosfomycin enhance dibekacin's therapeutic efficacy?

A18: Research suggests that combining dibekacin with fosfomycin can enhance its therapeutic efficacy and reduce nephrotoxicity in treating complicated urinary tract infections. [] This combination demonstrated synergistic antibacterial effects and improved patient outcomes. []

Q16: What are the mechanisms of resistance to dibekacin?

A19: Similar to other aminoglycosides, bacterial resistance to dibekacin primarily arises from enzymatic inactivation. [] Enzymes like aminoglycoside acetyltransferases (AACs) and aminoglycoside phosphotransferases can modify the dibekacin molecule, rendering it ineffective. [, ]

Q17: Does cross-resistance exist between dibekacin and other aminoglycosides?

A20: Cross-resistance between dibekacin and other aminoglycosides, such as gentamicin, tobramycin, and amikacin, can occur due to shared resistance mechanisms. [, , ] This emphasizes the importance of susceptibility testing to guide appropriate antibiotic selection.

Q18: What are the potential toxicities associated with dibekacin?

A21: Dibekacin, like other aminoglycosides, can cause nephrotoxicity and ototoxicity. [, , , , ] Nephrotoxicity manifests as damage to the kidneys, potentially leading to renal impairment. [, , ] Ototoxicity affects the inner ear, potentially causing hearing loss or balance problems. [, ]

Q19: Does fosfomycin offer any protection against dibekacin-induced nephrotoxicity?

A22: Yes, research indicates that fosfomycin can protect against dibekacin-induced nephrotoxicity in rats. [, , ] The protective effect is attributed to fosfomycin's ability to reduce dibekacin accumulation in the kidneys and protect lysosomes from aminoglycoside-induced damage. [, , ]

Q20: Are there any specific drug delivery strategies for dibekacin?

A20: The provided research mainly focuses on conventional administration routes for dibekacin (intravenous and intramuscular). Exploring novel drug delivery systems like nanoparticles or liposomes could potentially enhance its targeting to specific tissues or reduce its toxicity.

Q21: What analytical methods are used to measure dibekacin concentrations?

A26: The research mentions several methods for quantifying dibekacin concentrations, including bioassays, radioimmunoassays, and microbiological assays. [, , ] Each method has advantages and limitations, and the choice depends on the specific research question and available resources.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.